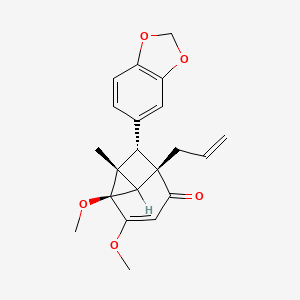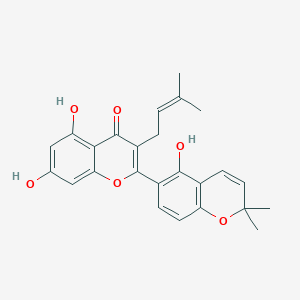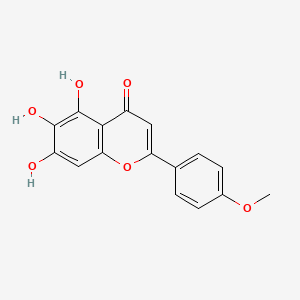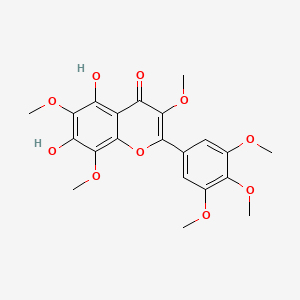
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
Descripción general
Descripción
5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone is a phytochemical reference substance . It is also known as 5,7-Dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one . Its empirical formula is C21H22O10 and it has a molecular weight of 434.39 .
Molecular Structure Analysis
The InChI key for 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone is QXRNWRWFNALYGH-UHFFFAOYSA-N . This key can be used to retrieve the molecular structure of the compound from chemical databases.Aplicaciones Científicas De Investigación
Metabolism and Biological Activities
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone and related polymethoxyflavones (PMFs) exhibit various biological activities, such as anticancer effects. A study by Kim, Kim, and Han (2014) reported the biotransformation of PMFs by a human intestinal bacterium, Blautia sp. MRG-PMF1. This bacterium metabolizes various PMFs to demethylated flavones, expanding our understanding of flavonoid metabolism and leading to novel bioactive compounds (Kim, Kim, & Han, 2014).
Synthesis and Chemical Differentiation
The synthesis and differentiation of various dihydroxy methoxy flavones have been explored to understand their structural and spectral characteristics. For instance, Horie et al. (1995) focused on synthesizing 5,8-dihydroxy-6,7-dimethoxyflavones and clarified the differentiation between flavones and their isomeric hydroxyflavones using NMR and UV spectra (Horie et al., 1995).
Anticancer and Anti-inflammatory Activities
PMFs, including this compound, have shown potential in inhibiting cancer cell growth. Borah et al. (2017) demonstrated that hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by arresting the cell cycle and affecting key signaling pathways (Borah et al., 2017). Additionally, flavones like 5,7-dihydroxyflavones have been studied for their anti-inflammatory activity, showing moderate inhibitory activities on certain cell lines (Dao et al., 2003).
Antifungal Properties
The antifungal properties of methoxylated flavones have been explored, demonstrating their effectiveness against plant pathogens. Almada-Ruiz et al. (2003) found that methoxylated flavones, including hexamethoxyflavone, effectively inhibited mycelial growth of Colletotrichum gloeosporioides, a major plant pathogen (Almada-Ruiz et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-25-10-7-9(8-11(26-2)17(10)27-3)16-20(29-5)14(23)12-13(22)19(28-4)15(24)21(30-6)18(12)31-16/h7-8,22,24H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNWRWFNALYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242617 | |
| Record name | NSC 618934 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96887-18-2 | |
| Record name | 5,7-Dihydroxy 3,3',4',5',6,8-hexamethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096887182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 618934 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY 3,3',4',5',6,8-HEXAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4K6KAQ7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




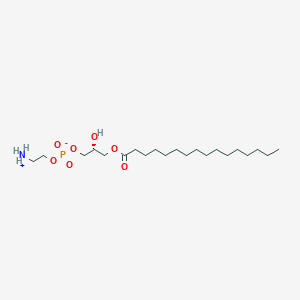

![2-(3,4-Dihydroxyphenyl)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B1649360.png)
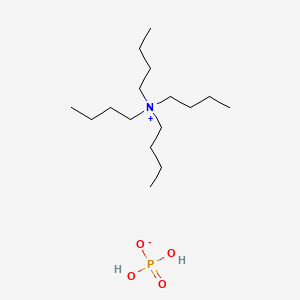
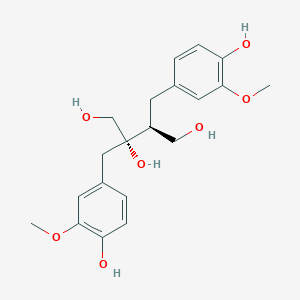
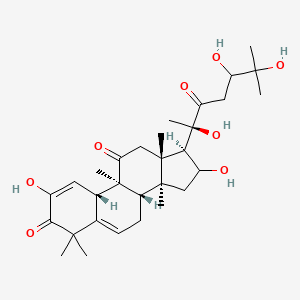
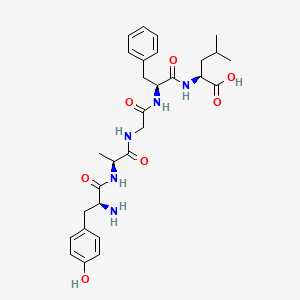
![disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1649369.png)
